molecular formula C16H24N2S B4287352 1-Cyclohexyl-3-(3-phenylpropyl)thiourea

1-Cyclohexyl-3-(3-phenylpropyl)thiourea

Cat. No.: B4287352
M. Wt: 276.4 g/mol
InChI Key: WBVQIFRQTDIGJM-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-(3-phenylpropyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are sulfur analogs of ureas, where the oxygen atom in the urea is replaced by a sulfur atom. This compound is characterized by the presence of a cyclohexyl group and a 3-phenylpropyl group attached to the nitrogen atoms of the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(3-phenylpropyl)thiourea can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with 3-phenylpropyl isothiocyanate in an organic solvent such as dichloromethane or ethanol. The reaction is typically carried out at room temperature and yields the desired thiourea derivative after purification .

Another method involves the use of elemental sulfur and isocyanides in the presence of aliphatic amines. This reaction proceeds efficiently at ambient temperature and produces thioureas in excellent yields .

Industrial Production Methods

Industrial production of N-cyclohexyl-N’-(3-phenylpropyl)thiourea may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(3-phenylpropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form corresponding ureas or sulfonyl derivatives.

    Reduction: Reduction of thioureas can lead to the formation of amines.

    Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with thioureas under mild conditions.

Major Products Formed

    Oxidation: Ureas or sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-N’-(3-phenylpropyl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(3-phenylpropyl)thiourea involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. Thioureas can act as Lewis acids, forming double hydrogen bonds with electrophiles. This interaction can activate the electrophile, facilitating various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-N’-(3-phenylpropyl)thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its urea analogs. The sulfur atom in thioureas can engage in different types of interactions and reactions, making them valuable in various applications.

Properties

IUPAC Name

1-cyclohexyl-3-(3-phenylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2S/c19-16(18-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVQIFRQTDIGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824237
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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